molecular formula C8H17ClZn B14392905 n-Octylzinc chloride CAS No. 89523-64-8

n-Octylzinc chloride

Cat. No.: B14392905
CAS No.: 89523-64-8
M. Wt: 214.1 g/mol
InChI Key: FUNDKQKZQVAQKD-UHFFFAOYSA-M
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Description

n-Octylzinc chloride is an organozinc compound with the chemical formula C8H17ZnCl. It is a member of the alkylzinc halides family, which are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically used as a reagent in various chemical reactions due to its reactivity and ability to act as a nucleophile.

Preparation Methods

Synthetic Routes and Reaction Conditions

n-Octylzinc chloride can be synthesized through the reaction of n-octylmagnesium bromide with zinc chloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:

n-C8H17MgBr+ZnCl2n-C8H17ZnCl+MgBrCl\text{n-C}_8\text{H}_{17}\text{MgBr} + \text{ZnCl}_2 \rightarrow \text{n-C}_8\text{H}_{17}\text{ZnCl} + \text{MgBrCl} n-C8​H17​MgBr+ZnCl2​→n-C8​H17​ZnCl+MgBrCl

This reaction is usually performed in anhydrous diethyl ether or tetrahydrofuran (THF) as solvents.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture and oxygen. The use of automated systems and reactors ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

n-Octylzinc chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.

    Transmetalation: It can transfer its alkyl group to other metals, such as palladium or nickel, which is useful in cross-coupling reactions.

    Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Electrophiles: Alkyl halides, acyl chlorides, and epoxides are common electrophiles that react with this compound.

    Catalysts: Palladium and nickel catalysts are often used in cross-coupling reactions involving this compound.

    Solvents: Anhydrous diethyl ether, THF, and sometimes toluene are used as solvents to maintain the reactivity of the compound.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction and reagents used. For example, in a cross-coupling reaction with an aryl halide, the major product would be an alkyl-aryl compound.

Scientific Research Applications

n-Octylzinc chloride has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: It can be used to modify biomolecules, aiding in the study of biological processes and the development of pharmaceuticals.

    Medicine: Its derivatives are explored for potential therapeutic applications, including drug development.

    Industry: It is used in the production of polymers and other materials, where it acts as a catalyst or reagent in various chemical processes.

Mechanism of Action

The mechanism by which n-octylzinc chloride exerts its effects involves its ability to act as a nucleophile. The zinc atom in the compound is electron-deficient, making it highly reactive towards electrophiles. This reactivity allows it to participate in various chemical reactions, forming new bonds and facilitating the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific reaction and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • n-Butylzinc chloride
  • n-Hexylzinc chloride
  • n-Decylzinc chloride

Comparison

n-Octylzinc chloride is unique among its peers due to its specific alkyl chain length, which influences its reactivity and solubility. Compared to n-butylzinc chloride and n-hexylzinc chloride, this compound has a longer alkyl chain, making it more hydrophobic and potentially more reactive in certain organic solvents. Its reactivity and applications can vary slightly based on these structural differences, making it suitable for specific types of chemical reactions and industrial applications.

Properties

CAS No.

89523-64-8

Molecular Formula

C8H17ClZn

Molecular Weight

214.1 g/mol

IUPAC Name

chlorozinc(1+);octane

InChI

InChI=1S/C8H17.ClH.Zn/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1

InChI Key

FUNDKQKZQVAQKD-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC[CH2-].Cl[Zn+]

Origin of Product

United States

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